physicochemical properties of cholestanol benzoate
physicochemical properties of cholestanol benzoate
An In-Depth Technical Guide to the Physicochemical Properties of Cholestanol Benzoate
Executive Summary: This guide provides a comprehensive analysis of the . Due to the limited availability of direct experimental data for this specific molecule, this document employs a comparative approach, leveraging the extensive data available for its unsaturated analog, cholesteryl benzoate. By contrasting the known properties of cholesteryl benzoate with the predicted characteristics of cholestanol benzoate—derived from the fundamental principles of its constituent parts (5α-cholestanol and benzoic acid)—this guide offers researchers and drug development professionals a robust framework for understanding, characterizing, and utilizing this compound. The narrative emphasizes the causal relationships between chemical structure and physical properties, provides detailed experimental protocols for characterization, and is grounded in authoritative scientific references.
Introduction: A Tale of Two Sterol Esters
In the landscape of steroid chemistry, cholesteryl benzoate holds a place of historical and scientific importance. It was in this molecule that the unique "liquid crystal" phase of matter was first discovered, a finding that paved the way for modern display technologies[1]. Its structure is defined by a cholesterol core, featuring a characteristic double bond between carbons 5 and 6 (C5=C6) of the steroid B-ring, esterified with benzoic acid.
This guide, however, focuses on a closely related yet structurally distinct molecule: cholestanol benzoate . Specifically, this document will refer to the ester of 5α-cholestan-3β-ol, a saturated analog of cholesterol where the C5=C6 double bond is reduced. This seemingly minor structural modification—the absence of a single double bond—has profound implications for the molecule's three-dimensional shape, conformational flexibility, and, consequently, its entire physicochemical profile.
The saturation of the steroid nucleus in cholestanol introduces a distinct "kink" in the A/B ring fusion, leading to a less planar and more flexible structure compared to the relatively flat and rigid cholesterol backbone. This structural divergence is the central theme of this guide, as it dictates differences in thermal behavior, crystal packing, solubility, and spectroscopic signatures. For researchers in materials science and drug development, understanding these differences is critical for predicting molecular interactions, designing novel liquid crystals, or developing lipid-based formulation strategies.
Core Molecular Identifiers
A precise understanding of a molecule begins with its fundamental identifiers. The table below contrasts the core properties of 5α-cholestanol (the parent alcohol), the well-characterized cholesteryl benzoate, and the calculated properties for cholestanol benzoate.
| Property | 5α-Cholestanol (Parent Alcohol) | Cholesteryl Benzoate (Unsaturated Analog) | Cholestanol Benzoate (Saturated Target) |
| CAS Number | 80-97-7[2] | 604-32-0[1] | Not readily available |
| Molecular Formula | C₂₇H₄₈O[2] | C₃₄H₅₀O₂[1] | C₃₄H₅₂O₂ |
| Molecular Weight | 388.67 g/mol | 490.76 g/mol [1] | 492.78 g/mol (Calculated) |
| Synonyms | Dihydrocholesterol, 5α-Cholestan-3β-ol[3] | Cholest-5-en-3-yl benzoate[1] | 5α-Cholestan-3β-yl benzoate, Dihydrocholesteryl benzoate |
Thermal Properties and Phase Behavior
The thermal behavior of cholesteryl esters is one of their most studied characteristics. Cholesteryl benzoate is known to form a cholesteric liquid crystal phase upon melting[1].
-
Cholesteryl Benzoate: Melts at approximately 149-150 °C, transitioning from a crystalline solid to a cloudy, iridescent cholesteric liquid crystal phase. A second transition occurs at a higher temperature (around 178.5 °C) to a clear isotropic liquid[1].
-
Cholestanol Benzoate (Predicted Behavior): While direct experimental data is sparse, studies on other 5α-cholestanol esters of aliphatic acids have shown they exhibit complex thermal transitions, including both enantiotropic (stable) and monotropic (metastable) phases[4]. It is reasonable to predict that cholestanol benzoate will also display distinct melting and possibly polymorphic transitions. However, due to the less rigid, kinked steroid backbone, it is less likely to form the stable, well-ordered cholesteric liquid crystal phase characteristic of its unsaturated counterpart. Its phase behavior is expected to be dominated by solid-solid (polymorphic) and solid-liquid transitions.
The workflow for investigating these properties is crucial for any new compound.
Caption: Workflow for Thermal Analysis of a Novel Sterol Ester.
Spectroscopic Characterization: A Comparative Analysis
Spectroscopic analysis provides a fingerprint of a molecule's structure. The key differences between cholestanol benzoate and cholesteryl benzoate are readily apparent in their expected NMR and IR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is particularly illustrative of the structural difference.
-
Cholesteryl Benzoate: The most telling feature is the presence of a signal for the vinylic proton at C6, which typically appears as a broad multiplet around 5.4 ppm . The protons of the benzoate group appear in the aromatic region, from 7.4 to 8.1 ppm [5].
-
Cholestanol Benzoate (Predicted): The most significant difference in the ¹H NMR spectrum will be the complete absence of any signals in the vinylic region (5-6 ppm) . The saturation of the C5-C6 bond means the proton at C6 is now part of the saturated steroid backbone and its signal will be shifted upfield into the crowded 1.0-2.5 ppm region. The signals for the benzoate protons would remain in the 7.4-8.1 ppm range.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups.
| Functional Group | Cholesteryl Benzoate (Expected Wavenumber) | Cholestanol Benzoate (Expected Wavenumber) | Rationale for Difference |
| Ester C=O Stretch | ~1715-1730 cm⁻¹ | ~1715-1730 cm⁻¹ | Present in both molecules; strong absorption. |
| Aromatic C-H Stretch | >3000 cm⁻¹ | >3000 cm⁻¹ | Present in the benzoate ring of both molecules. |
| Aliphatic C-H Stretch | <3000 cm⁻¹ | <3000 cm⁻¹ | Present in the steroid core of both molecules. |
| C=C Stretch (Alkene) | ~1640-1680 cm⁻¹ | Absent | This signal arises from the C5=C6 bond in cholesteryl benzoate and is absent in the saturated cholestanol benzoate.[6][7] |
Mass Spectrometry (MS)
In mass spectrometry, both molecules are expected to show a molecular ion peak ([M]⁺) corresponding to their respective molecular weights. A primary and highly abundant fragment ion for both would result from the cleavage of the ester bond, leading to the loss of benzoic acid (122 g/mol ) or the benzoate radical. A prominent peak at m/z 105, corresponding to the benzoyl cation ([C₆H₅CO]⁺), would be characteristic for both compounds[5].
Solubility Profile
Both cholestanol benzoate and cholesteryl benzoate are highly lipophilic molecules due to the large, nonpolar steroid nucleus.
-
Water Solubility: Both are expected to be practically insoluble in water[8][9].
-
Organic Solvents: They are generally soluble in nonpolar to moderately polar organic solvents. Cholesteryl benzoate is known to be soluble in solvents like chloroform, dichloromethane, and warm ethanol[10]. Cholestanol benzoate is predicted to have a very similar solubility profile. Subtle differences in solubility may arise from different crystal lattice energies. The less planar structure of cholestanol benzoate might disrupt efficient crystal packing, potentially leading to slightly higher solubility in some solvents compared to its more rigid analog, though this would need experimental verification.
Experimental Protocols
To empower researchers to validate the predicted properties of cholestanol benzoate, this section provides detailed, self-validating protocols for key characterization techniques.
Protocol: Determination of Thermal Transitions by Differential Scanning Calorimetry (DSC)
This protocol details the steps for accurately measuring melting points and other phase transitions.
Objective: To determine the temperature and enthalpy of all thermal transitions of cholestanol benzoate between room temperature and its decomposition point.
Principle of Causality: DSC measures the difference in heat flow required to maintain a sample and an inert reference at the same temperature as they are heated or cooled. This difference reveals endothermic (melting) and exothermic (crystallization) events, providing a quantitative measure of the material's thermal properties. The choice of heating rate is a balance between resolution and sensitivity.
Methodology:
-
Instrument Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tm = 156.60 °C, ΔHfus = 28.71 J/g)[11]. This step is critical for ensuring the trustworthiness and accuracy of the obtained data.
-
-
Sample Preparation:
-
Accurately weigh 3-5 mg of high-purity cholestanol benzoate into a standard aluminum DSC pan. A smaller sample mass minimizes thermal gradients within the sample, leading to sharper peaks.
-
Crimp the lid onto the pan to ensure good thermal contact and prevent sample loss.
-
-
Experimental Program:
-
Place the sample pan in the DSC cell and an empty, crimped reference pan in the reference position.
-
Equilibrate the system at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min under a constant nitrogen purge (50 mL/min). The nitrogen purge creates an inert atmosphere, preventing oxidative degradation. The 10 °C/min rate is a standard choice for initial screening of organic molecules[12].
-
Hold at 200 °C for 2 minutes to ensure complete melting and erase thermal history.
-
Cool the sample back to 25 °C at 10 °C/min to observe crystallization events.
-
Perform a second heating scan from 25 °C to 200 °C at 10 °C/min. This second scan is crucial as it reveals the behavior of the material from a consistent amorphous or semi-crystalline state, highlighting any metastable phases.
-
-
Data Analysis:
-
Analyze the heat flow versus temperature thermogram.
-
The melting point (Tm) is typically taken as the onset or peak of the endothermic melting transition.
-
Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).
-
Protocol: ¹H NMR Spectroscopic Analysis
Objective: To obtain a high-resolution ¹H NMR spectrum to confirm the identity and purity of cholestanol benzoate.
Principle of Causality: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical environment of each proton in the molecule dictates its resonance frequency (chemical shift), providing a detailed map of the carbon-hydrogen framework. Coupling constants provide information about the connectivity of adjacent protons.
Caption: Standard Workflow for ¹H NMR Spectrum Acquisition.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of cholestanol benzoate in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for nonpolar organic molecules and its deuterium signal is used by the instrument to "lock" the magnetic field.
-
-
Instrument Setup:
-
Transfer the solution to a 5 mm NMR tube.
-
Insert the tube into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Tune and match the probe to the ¹H frequency to ensure maximum signal transmission.
-
Shim the magnetic field to maximize its homogeneity across the sample, which is essential for achieving high-resolution spectra with sharp lines.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum using a 90° pulse. A sufficient number of scans (e.g., 8 or 16) should be averaged to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the raw data (Free Induction Decay) to convert it from the time domain to the frequency domain.
-
Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm.
-
-
Analysis:
-
Integrate the area under each peak to determine the relative number of protons.
-
Identify the chemical shifts of the aromatic protons (benzoate group) and the aliphatic protons (steroid core).
-
Confirm the absence of a vinylic proton signal around 5.4 ppm.
-
Conclusion and Future Outlook
Cholestanol benzoate represents an intriguing molecular target whose properties, while not extensively documented, can be reliably inferred through fundamental chemical principles and comparison with its well-known unsaturated analog, cholesteryl benzoate. The critical structural difference—the saturated A/B ring junction in cholestanol—is predicted to result in a more flexible, non-planar steroid core, leading to distinct thermal and packing behaviors that likely preclude the formation of the classic cholesteric liquid crystal phase seen in cholesteryl benzoate. This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to undertake the definitive characterization of cholestanol benzoate. Future experimental work is required to validate these predictions and to fully explore the potential of this and other saturated sterol esters in materials science and pharmaceutical applications.
References
-
ChemBK. (2024). Cholesterol benzoate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). cholesteryl benzoate, 604-32-0. Retrieved from [Link]
-
Wikipedia. (n.d.). Cholesteryl benzoate. Retrieved from [Link]
-
NIST. (n.d.). Cholestanol. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Cholesteryl benzoate. In NIST Chemistry WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cholesteryl benzoate (CAS 604-32-0). Retrieved from [Link]
- Plato, C., & Glasgow, A. R., Jr. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 41(2), 330–336.
-
PubChem. (n.d.). Cholestanol. Retrieved from [Link]
-
ChemBK. (2024). Cholesterol benzoate. Retrieved from [Link]
-
PubChem. (n.d.). Cholesteryl Benzoate. Retrieved from [Link]
-
TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]
-
NIST. (n.d.). Cholestan-3-ol, (3β,5α)-, TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 5-beta-Cholestan-3alpha-ol. Retrieved from [Link]
-
ResearchGate. (n.d.). Low-field part of the 1 H NMR spectra of 5α-and 5β-cholestan-3-ones. Retrieved from [Link]
- Davis, G. J., Porter, R. S., & Barrall, E. M. (1974). The thermal transitions and structural properties of 5alpha-cholestan-3beta-ol esters of aliphatic acids. Molecular Crystals and Liquid Crystals, 26(3-4), 285-303.
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]
Sources
- 1. Cholesteryl benzoate - Wikipedia [en.wikipedia.org]
- 2. 5-ALPHA-CHOLESTAN-3-BETA-OL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Cholestanol [webbook.nist.gov]
- 4. The thermal transitions and structural properties of 5alpha-cholestan-3beta-ol esters of aliphatic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholesteryl Benzoate | C34H50O2 | CID 2723613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Cholesterol(57-88-5) IR Spectrum [m.chemicalbook.com]
- 8. Cholesterol Benzoate | CAS#:604-32-0 | Chemsrc [chemsrc.com]
- 9. cholesteryl benzoate, 604-32-0 [thegoodscentscompany.com]
- 10. CAS 604-32-0: Cholesteryl benzoate | CymitQuimica [cymitquimica.com]
- 11. CAS Common Chemistry [commonchemistry.cas.org]
- 12. Cholesteryl benzoate 98 604-32-0 [sigmaaldrich.com]
